2,4,5-Tribromobenzoic acid
Description
2,4,5-Tribromobenzoic acid (C₇H₃Br₃O₂) is a halogenated aromatic carboxylic acid featuring bromine atoms at the 2-, 4-, and 5-positions of the benzene ring. Brominated benzoic acids are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing effects, which enhance acidity and influence reactivity .
Properties
Molecular Formula |
C7H3Br3O2 |
|---|---|
Molecular Weight |
358.81 g/mol |
IUPAC Name |
2,4,5-tribromobenzoic acid |
InChI |
InChI=1S/C7H3Br3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
FLQLTDFABYDBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. The process involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,4,5-Tribromobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other related compounds.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include partially or fully de-brominated benzoic acids.
Oxidation Reactions: Products include higher oxidation state compounds such as carboxylic acids or quinones.
Scientific Research Applications
2,4,5-Tribromobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Tribromobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 2,4,6-Tribromobenzoic Acid
- Synthesis: 2,4,6-Tribromobenzoic acid is synthesized via deamination of 2,4,6-tribromo-3-aminobenzoic acid or hydrolysis of 2,4,6-tribromobenzonitrile. A modified Bunnett-Robison-Pennington method yields 70–80% purity with a melting point of 192.5–194.5°C .
- Acidity: Its pKa is 1.41 (25°C), significantly lower than non-halogenated benzoic acid (pKa 4.2), due to the electron-withdrawing effects of bromine substituents .
- Applications : Used as intermediates in agrochemicals and pharmaceuticals, leveraging their stability and reactivity .
Fluorinated Analogs: 4-Chloro-2,3,5-Trifluorobenzoic Acid
- Synthesis : Prepared via Sandmeyer reaction from methyl 2,3,4,5-tetrafluorobenzoate, involving halogen exchange and oxidation steps .
- Properties : Fluorine’s high electronegativity increases acidity compared to brominated analogs. However, fluorine’s smaller atomic size reduces steric hindrance, enhancing solubility in polar solvents .
- Applications : Explored in medicinal chemistry for designing kinase inhibitors and antibiotics .
Chlorinated Derivatives: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Structure: A phenoxyacetic acid derivative with chlorine substituents.
- Acidity : pKa 2.6–2.8, less acidic than brominated benzoic acids due to chlorine’s lower electron-withdrawing strength .
- Applications : Historically used as a herbicide but phased out due to toxicity concerns .
Mixed Halogenated Systems: 3-Bromo-2,4,5-Trifluorobenzoic Acid
- Synthesis : Halogenation of benzoic acid precursors using bromine and fluorine sources under controlled conditions .
- Properties : Combines bromine’s steric bulk with fluorine’s electronegativity, resulting in unique reactivity in cross-coupling reactions .
- Applications : Building block in synthesizing fluorinated pharmaceuticals and liquid crystals .
Amino-Substituted Analogs: 2-Amino-5-Bromobenzoic Acid
- Structure: Features an amino group at the 2-position and bromine at the 5-position.
- Acidity: The amino group donates electrons, raising the pKa to ~3.5–4.0 compared to fully brominated analogs .
- Applications : Intermediate in dye synthesis and metal-organic frameworks (MOFs) .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Bromine’s electron-withdrawing nature enhances acidity and thermal stability compared to chlorine or fluorine. Ortho-substituents (e.g., 2,4,6-Tribromobenzoic acid) further lower pKa due to resonance effects .
- Synthetic Flexibility : Halogenated benzoic acids are synthesized via halogenation, hydrolysis, or Sandmeyer reactions, with yields influenced by substituent positions .
- Applications : Brominated derivatives are favored in high-stability applications (e.g., flame retardants), while fluorinated analogs dominate in pharmaceuticals due to bioavailability .
Biological Activity
2,4,5-Tribromobenzoic acid (TBBA) is a brominated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including environmental science and biochemical research. This article reviews the biological activity of TBBA, including its toxicity, enzymatic interactions, and potential therapeutic uses.
- Molecular Formula : C₇H₃Br₃O₂
- Molecular Weight : 358.81 g/mol
- Melting Point : 192 °C
Biological Activity Overview
The biological activity of 2,4,5-tribromobenzoic acid can be categorized into several key areas:
-
Toxicity and Environmental Impact
- TBBA has been studied for its toxic effects on aquatic organisms. Research indicates that it exhibits toxicity at low concentrations, raising concerns regarding its environmental persistence and bioaccumulation in aquatic ecosystems .
- A state-of-the-science report highlighted that TBBA poses a low risk to mammals and fish based on critical body residue analysis .
-
Enzymatic Interactions
- TBBA has been utilized in enzymatic assays as a reagent for the determination of cholesterol levels in human plasma. It enhances the sensitivity of colorimetric assays for high-density lipoprotein (HDL) cholesterol .
- The compound's interaction with enzymes like cholesterol oxidase has been documented, showing its utility in clinical biochemistry .
- Potential Therapeutic Applications
Table 1: Summary of Biological Activities of 2,4,5-Tribromobenzoic Acid
Case Study: Enzymatic Determination of HDL Cholesterol
A study conducted by Abad et al. (1988) demonstrated that incorporating TBBA into a commercial cholesterol oxidase reagent significantly increased the sensitivity of HDL cholesterol measurements by fourfold compared to traditional methods. This finding underscores TBBA's utility in clinical diagnostics .
Environmental Toxicity Assessment
Research published in a state-of-the-science report assessed the ecological risks associated with TBBA. The findings indicated that while there is some potential for environmental harm, particularly to aquatic organisms, the overall risk was considered low when evaluating various exposure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
